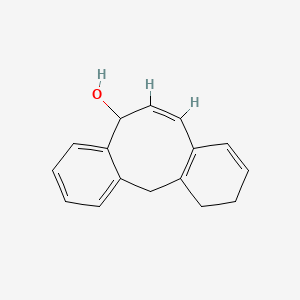
10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol is an organic compound with the molecular formula C15H14O It is a derivative of dibenzosuberol and is known for its unique structural properties, which include a cyclooctene ring fused with two benzene rings and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves the reduction of dibenzosuberone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions: 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylates, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-one.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Dibenzosuberol: A structurally related compound with similar reactivity.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Another derivative with a different ring structure.
5-Hydroxydibenzo(a,d)cyclohepta(1,4)diene: A compound with a similar hydroxyl group but different ring fusion.
Uniqueness: 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5th position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63918-61-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(10Z)-tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol |
InChI |
InChI=1S/C16H16O/c17-16-10-9-12-5-1-2-6-13(12)11-14-7-3-4-8-15(14)16/h1,3-5,7-10,16-17H,2,6,11H2/b10-9- |
InChI Key |
NNRDTDHBXOGJDV-KTKRTIGZSA-N |
Isomeric SMILES |
C1CC2=C(C=C1)/C=C\C(C3=CC=CC=C3C2)O |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


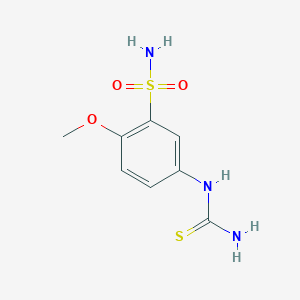


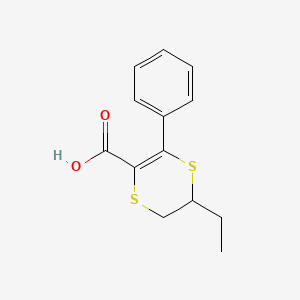
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
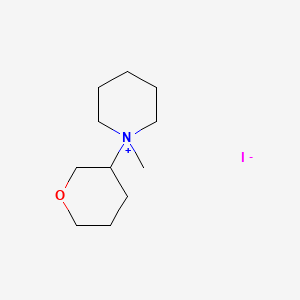
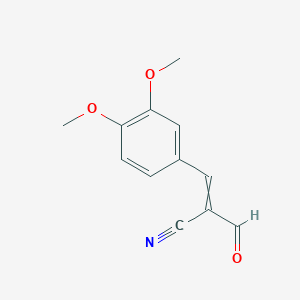
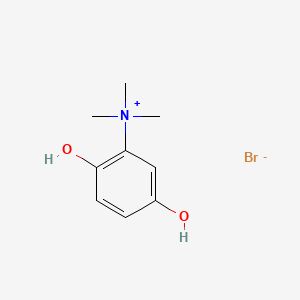
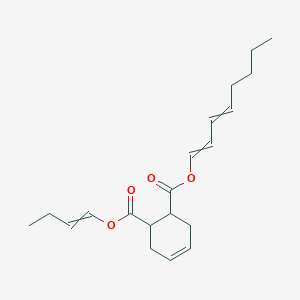
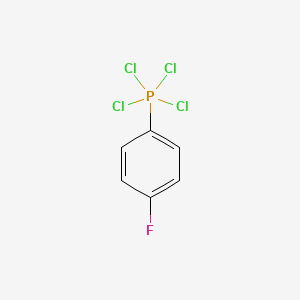
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
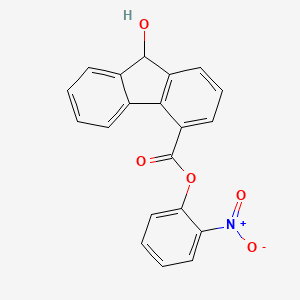
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
